molecular formula C9H7BrN2S B2425436 2-(4-Bromophenyl)-1,3-thiazol-4-amine CAS No. 1555162-42-9

2-(4-Bromophenyl)-1,3-thiazol-4-amine

Cat. No.: B2425436
CAS No.: 1555162-42-9
M. Wt: 255.13
InChI Key: CUEXOWOQJNGWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1,3-thiazol-4-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a bromophenyl group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The thiazole ring is known for its presence in various biologically active molecules, making this compound a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 4-bromoacetophenone can be reacted with thiourea under acidic conditions to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of various substituted thiazoles.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Coupling: Biaryl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1,3-thiazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but with the bromine atom on a different position of the thiazole ring.

    2-(4-Chlorophenyl)-1,3-thiazol-4-amine: Chlorine atom instead of bromine.

    2-(4-Methylphenyl)-1,3-thiazol-4-amine: Methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-1,3-thiazol-4-amine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. Its biological activities, particularly its anticancer and antimicrobial properties, also distinguish it from other similar compounds .

Properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)9-12-8(11)5-13-9/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEXOWOQJNGWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.